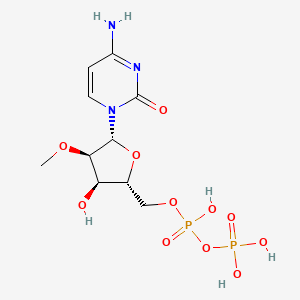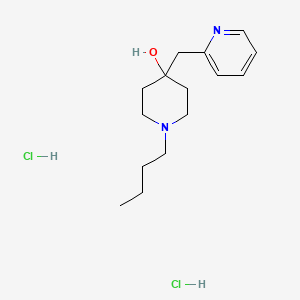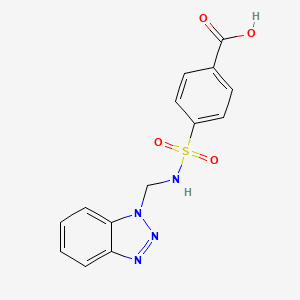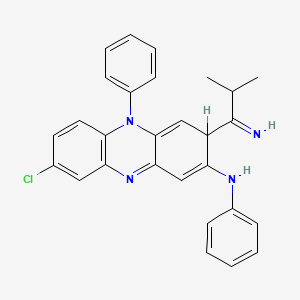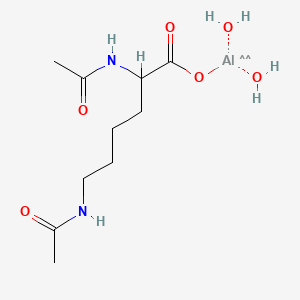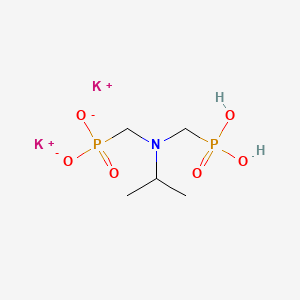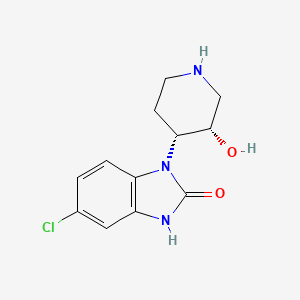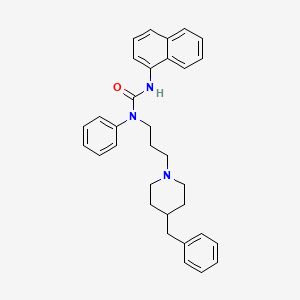
Urea, N'-(1-naphthalenyl)-N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N’-(1-naphthalenyl)-N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)- is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by its unique structure, which includes a naphthalene ring, a phenyl group, and a piperidine moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N’-(1-naphthalenyl)-N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This involves the reaction of phenylmethyl chloride with piperidine under basic conditions to form N-(phenylmethyl)piperidine.
Coupling with Naphthalene Derivative: The next step involves the coupling of the piperidine intermediate with a naphthalene derivative. This is achieved through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the electrophilic carbon of the naphthalene derivative.
Formation of the Urea Derivative: The final step involves the reaction of the coupled product with phenyl isocyanate to form the desired urea derivative. This step typically requires the use of a catalyst and is carried out under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Urea, N’-(1-naphthalenyl)-N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of oxidized derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions result in the formation of reduced derivatives with modified chemical properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used. Common reagents include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, acylating agents, solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines
科学研究应用
Urea, N’-(1-naphthalenyl)-N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the preparation of more complex molecules. It is also studied for its reactivity and chemical properties.
Biology: In biological research, the compound is investigated for its potential as a ligand in receptor binding studies. Its interactions with biological macromolecules are of interest in drug discovery and development.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its unique structure may impart specific biological activities, making it a candidate for drug design.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of various chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing processes.
作用机制
The mechanism of action of Urea, N’-(1-naphthalenyl)-N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets involved depend on the specific application and context of use. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of certain enzymes, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
Urea, N’-methyl-N-1-naphthalenyl-N-phenyl-: This compound shares a similar structure but with a methyl group instead of the piperidine moiety.
Urea, N-1-naphthalenyl-N’-[1-(phenylmethyl)propyl]-: This compound has a similar naphthalene and phenyl structure but differs in the substituents on the nitrogen atoms.
Uniqueness
Urea, N’-(1-naphthalenyl)-N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)- is unique due to the presence of the piperidine moiety, which imparts specific chemical and biological properties
属性
CAS 编号 |
333795-28-1 |
|---|---|
分子式 |
C32H35N3O |
分子量 |
477.6 g/mol |
IUPAC 名称 |
1-[3-(4-benzylpiperidin-1-yl)propyl]-3-naphthalen-1-yl-1-phenylurea |
InChI |
InChI=1S/C32H35N3O/c36-32(33-31-18-9-14-28-13-7-8-17-30(28)31)35(29-15-5-2-6-16-29)22-10-21-34-23-19-27(20-24-34)25-26-11-3-1-4-12-26/h1-9,11-18,27H,10,19-25H2,(H,33,36) |
InChI 键 |
KVYUKMYAXKZQOD-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCCN(C3=CC=CC=C3)C(=O)NC4=CC=CC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



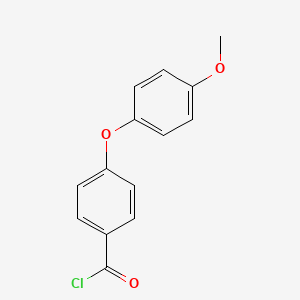


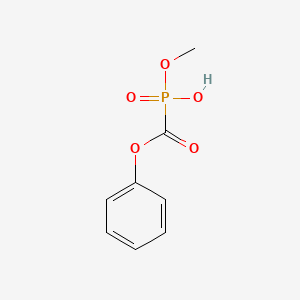
![1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane](/img/structure/B12677765.png)
